molecular formula C19H14F3N3O B2696578 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole CAS No. 923216-27-7

2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole

Cat. No.: B2696578
CAS No.: 923216-27-7
M. Wt: 357.336
InChI Key: NCVIJJWKALMAKZ-UHFFFAOYSA-N
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Description

2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Indole synthesis: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.

    Coupling reactions: The final step would involve coupling the oxadiazole and indole moieties, possibly through a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the indole or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects through:

    Binding to receptors: Modulating the activity of specific receptors in the body.

    Inhibiting enzymes: Blocking the activity of enzymes involved in disease pathways.

    Interacting with DNA: Affecting gene expression or DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole: Lacks the trifluoromethylbenzyl group.

    1-[4-(trifluoromethyl)benzyl]-1H-indole: Lacks the oxadiazole ring.

    5-methyl-1,3,4-oxadiazol-2-yl derivatives: Various compounds with different substituents on the oxadiazole ring.

Uniqueness

2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole is unique due to the combination of the oxadiazole and indole moieties, along with the trifluoromethylbenzyl group. This unique structure might confer specific biological activities or chemical properties that are not present in similar compounds.

Properties

IUPAC Name

2-methyl-5-[1-[[4-(trifluoromethyl)phenyl]methyl]indol-2-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O/c1-12-23-24-18(26-12)17-10-14-4-2-3-5-16(14)25(17)11-13-6-8-15(9-7-13)19(20,21)22/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVIJJWKALMAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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